molecular formula C12H13N3OS2 B2438168 N-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]thiophene-2-carboxamide CAS No. 637321-96-1

N-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]thiophene-2-carboxamide

Cat. No.: B2438168
CAS No.: 637321-96-1
M. Wt: 279.38
InChI Key: UKULYYFKQIANAC-UHFFFAOYSA-N
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Description

N-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a thiophene ring, a pyrimidine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]thiophene-2-carboxamide typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with thiophene-2-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: Potential use as a corrosion inhibitor for metals.

Mechanism of Action

The mechanism of action of N-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, as a potential enzyme inhibitor, it may bind to the active site of the enzyme, thereby blocking its activity. The compound’s thiophene and pyrimidine rings are likely involved in key interactions with the enzyme’s active site, contributing to its inhibitory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]thiophene-2-carboxamide is unique due to its combination of a thiophene ring and a pyrimidine ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for further research and development .

Properties

IUPAC Name

N-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS2/c1-8-6-9(2)15-12(14-8)18-7-13-11(16)10-4-3-5-17-10/h3-6H,7H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKULYYFKQIANAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCNC(=O)C2=CC=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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